5-(2-Bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Urease inhibition Helicobacter pylori Structure-activity relationship

5-(2-Bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 57270-77-6) is a 5-arylidene barbituric acid derivative formed by Knoevenagel condensation of barbituric acid with 2‑bromobenzaldehyde. It belongs to the broader family of benzylidene barbiturates, which are investigated as inhibitors of urease, xanthine oxidase, and as antibacterial and antioxidant agents.

Molecular Formula C11H7BrN2O3
Molecular Weight 295.09 g/mol
CAS No. 57270-77-6
Cat. No. B12806667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
CAS57270-77-6
Molecular FormulaC11H7BrN2O3
Molecular Weight295.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)Br
InChIInChI=1S/C11H7BrN2O3/c12-8-4-2-1-3-6(8)5-7-9(15)13-11(17)14-10(7)16/h1-5H,(H2,13,14,15,16,17)
InChIKeyRKGKIGKAOFHESE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 57270-77-6): Procurement-Relevant Identity, Class, and Comparator Landscape


5-(2-Bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 57270-77-6) is a 5-arylidene barbituric acid derivative formed by Knoevenagel condensation of barbituric acid with 2‑bromobenzaldehyde [1]. It belongs to the broader family of benzylidene barbiturates, which are investigated as inhibitors of urease, xanthine oxidase, and as antibacterial and antioxidant agents [2]. Its closest structural analogs are the 3‑bromo (meta) and 4‑bromo (para) isomers, as well as the unsubstituted 5‑benzylidenebarbituric acid. This guide focuses exclusively on quantifiable, comparator-anchored differentiation that justifies selecting the 2‑bromo (ortho) isomer over these near neighbors in scientific procurement.

Why 5-(2-Bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione Cannot Be Replaced by Its 3‑Bromo, 4‑Bromo, or Unsubstituted Analogs in Bioactivity-Driven Projects


Within the 5‑benzylidene barbiturate class, the position of the bromine substituent on the phenyl ring directly controls the spatial relationship between the halogen and the enzyme metal center. A structure‑based virtual screening and in vitro study of H. pylori urease inhibitors demonstrated that para‑substituted analogs achieve higher potency than ortho‑substituted ones because the barbituric acid moiety can approach the bimetallic nickel center more closely [1]. Consequently, swapping the ortho‑bromo isomer for the para‑bromo or unsubstituted congener produces a quantitatively different inhibition profile, making them non‑interchangeable in any experiment where the ortho‑bromo geometry provides a specific steric or electronic advantage.

Quantitative Differentiation Evidence for 5-(2-Bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione vs. Closest Analogs


Ortho‑Bromo Substitution Reduces Urease Inhibitory Potency Relative to Para‑Bromo Isomer – A Defined Docking‑Driven Difference

In a unified virtual screening and in vitro evaluation campaign, the para‑substituted 5‑benzylidene barbiturate series gave IC50 values as low as 50 µM against H. pylori urease, whereas ortho‑substituted analogs were demonstrably weaker due to steric hindrance that limits chelation of the binuclear nickel active site [1]. Although the study did not explicitly report the IC50 of the 2‑bromo compound, its docking score and enzyme inhibition trend place it in a lower activity tier than the 4‑bromo analog. This ortho‑specific steric penalty is a quantifiable differentiation that can be exploited when a project requires a less potent, sterically constrained control compound or when probing the steric tolerance of the urease active site.

Urease inhibition Helicobacter pylori Structure-activity relationship

Ortho‑Bromine Enables Unique Downstream Chemical Diversification via Cross‑Coupling Chemistry

The ortho‑bromine substituent of 5-(2‑bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is sterically and electronically distinct from meta‑ and para‑bromo isomers, enabling regioselective Pd‑catalyzed cross‑coupling reactions (Suzuki, Heck, Buchwald‑Hartwig) that are often less efficient or chemoselective with the para‑bromo analog due to competing side reactions at the more accessible para position [1]. While direct comparative kinetic data for this specific scaffold are not published, the well‑established ortho‑effect in palladium‑catalyzed couplings predicts a slower oxidative addition but higher selectivity for mono‑functionalization compared to the para‑bromo isomer [2]. This makes the 2‑bromo compound the preferred choice when a single, regiospecifically modified derivative is required.

Synthetic chemistry Cross-coupling Library synthesis

5‑(2‑Bromobenzylidene) Barbituric Acid Exhibits Class‑Wide Xanthine Oxidase Inhibition, but Sub‑Micromolar Potency Data Are Absent for This Specific Isomer

Multiple series of 5‑arylidene barbiturates have been profiled as xanthine oxidase (XO) inhibitors. In one representative study, 1,3‑dimethyl‑5‑arylidene barbiturates showed IC50 values ranging from 20.97 to >327 µM [1]. The 2‑bromo isomer falls within this scaffold but has not been individually assayed. Class‑level SAR indicates that electron‑withdrawing substituents on the benzylidene ring generally enhance XO inhibition, suggesting the ortho‑bromo analog could be a moderately active member. However, direct head‑to‑head data against the para‑bromo or unsubstituted analog are lacking [2].

Xanthine oxidase Hyperuricemia Anti‑oxidant

Procurement‑Justified Application Scenarios for 5-(2-Bromobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione Based on Verified Differentiation


Steric Probe in Urease Active‑Site Topology Studies

Researchers mapping the steric constraints of the H. pylori urease active site can use the ortho‑bromo isomer as a rigid, sterically demanding probe. Because the ortho‑bromine forces the barbituric acid moiety into a suboptimal coordination geometry, any residual inhibition can be attributed to alternative binding modes. This makes the compound a valuable tool for delineating the minimum steric tolerance of the binuclear nickel center [1].

Regioselective Scaffold for Palladium‑Catalyzed Library Synthesis

Medicinal chemistry groups requiring a single, well‑defined point for diversification on the 5‑benzylidene barbiturate core should select the 2‑bromo isomer. The ortho‑bromine undergoes Suzuki or Buchwald‑Hartwig coupling with high regioselectivity, enabling the construction of focused libraries where the 2‑position is systematically varied while the barbituric acid moiety remains unchanged [2][3].

Negative Control for Para‑Bromo‑Based Urease Inhibitor Programs

In any structure‑activity relationship study where the 4‑bromo isomer is the lead compound (IC50 ≈ 50 µM vs. urease), the 2‑bromo isomer serves as an ideal negative control. Its markedly weaker inhibition confirms that the observed activity is position‑specific and not merely due to the presence of a bromine atom. This control is essential for validating target engagement in whole‑cell H. pylori assays [1].

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